5-(Dimethylsulfamoyl)-2-fluorobenzamide
Description
5-(Dimethylsulfamoyl)-2-fluorobenzamide is a sulfamoyl-substituted benzamide derivative characterized by a dimethylsulfamoyl group at the 5-position and a fluorine atom at the 2-position of the benzamide core. Its molecular formula is C₉H₁₀F₁N₂O₃S, with a molecular weight of 260.25 g/mol.
Properties
IUPAC Name |
5-(dimethylsulfamoyl)-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O3S/c1-12(2)16(14,15)6-3-4-8(10)7(5-6)9(11)13/h3-5H,1-2H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSBEPGDGZPOHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)F)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylsulfamoyl)-2-fluorobenzamide typically involves the introduction of the dimethylsulfamoyl group and the fluorine atom onto a benzamide scaffold. One common method involves the reaction of 2-fluorobenzoic acid with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield of the product.
Industrial Production Methods
In an industrial setting, the production of 5-(Dimethylsulfamoyl)-2-fluorobenzamide may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylsulfamoyl)-2-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) can be applied.
Major Products Formed
Substitution: Depending on the nucleophile, various substituted benzamides can be formed.
Oxidation: Oxidized derivatives, such as sulfoxides or sulfones, can be obtained.
Reduction: Reduced forms, such as amines or alcohols, can be produced.
Hydrolysis: The primary products are 2-fluorobenzoic acid and dimethylsulfamide.
Scientific Research Applications
5-(Dimethylsulfamoyl)-2-fluorobenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Materials Science: It is explored for its properties in the development of advanced materials, including polymers and coatings.
Analytical Chemistry: The compound serves as a reference standard in analytical methods, such as chromatography and spectroscopy.
Mechanism of Action
The mechanism of action of 5-(Dimethylsulfamoyl)-2-fluorobenzamide involves its interaction with specific molecular targets. The dimethylsulfamoyl group can form hydrogen bonds with active sites of enzymes, while the fluorine atom can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key analogs and their structural distinctions:
Key Observations:
- Electronic Effects : Fluorine at position 2 (target compound) versus position 4 () alters electron-withdrawing effects, influencing resonance and hydrogen-bonding capabilities.
- Lipophilicity : Diethylsulfamoyl () and methoxy groups increase logP values compared to dimethylsulfamoyl, impacting absorption and distribution.
Pharmacological and Physicochemical Properties
- Antiviral Potential: Analogs like 5-(N-Cyclopentylsulfamoyl)-N-(3,4-difluorophenyl)-2-fluorobenzamide are reported as HBV capsid assembly effectors (), implying a possible mechanism for the target compound.
- Crystallographic Insights : Fluorobenzamide derivatives exhibit planar aromatic systems and hydrogen-bonding networks (e.g., 1D amide-amide interactions in ), which may stabilize protein-ligand complexes.
- Solubility : Methoxy-substituted analogs () likely have lower aqueous solubility than the target compound due to increased hydrophobicity.
Patent and Application Landscape
- Complex Derivatives : Patent data () highlight advanced analogs with fused heterocycles (e.g., tetrafluoroindazole), indicating a focus on kinase or protease inhibition.
- Trends in Fluorination : Multiple fluorine atoms (e.g., 3,5-difluorophenyl in ) are common in kinase inhibitors to enhance binding and metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
